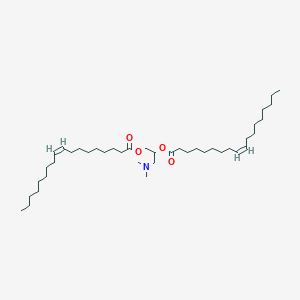![molecular formula C4H13N5O2 B7796155 N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide](/img/structure/B7796155.png)
N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide
Overview
Description
acetonitrile . Acetonitrile is a colorless liquid with a sweet, ether-like odor. It is the simplest organic nitrile and is widely used as a solvent in the purification of butadiene in refineries. It is also used in the manufacture of pharmaceuticals, perfumes, and rubber products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetonitrile is primarily produced as a byproduct in the manufacture of acrylonitrile. The process involves the ammoxidation of propylene, where propylene, ammonia, and oxygen react in the presence of a catalyst to produce acrylonitrile, acetonitrile, and hydrogen cyanide. The reaction conditions typically involve temperatures of 400-500°C and pressures of 1-2 atm.
Industrial Production Methods
In industrial settings, acetonitrile is separated from the reaction mixture by distillation. The crude acetonitrile is then purified through additional distillation steps to remove impurities such as water, acetone, and other organic compounds.
Chemical Reactions Analysis
Types of Reactions
Acetonitrile undergoes various chemical reactions, including:
Oxidation: Acetonitrile can be oxidized to produce acetic acid and hydrogen cyanide.
Reduction: It can be reduced to ethylamine.
Substitution: Acetonitrile can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium amide or organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Acetic acid and hydrogen cyanide.
Reduction: Ethylamine.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
Acetonitrile is extensively used in scientific research due to its unique properties:
Chemistry: It is a popular solvent in high-performance liquid chromatography (HPLC) due to its low viscosity and high elution strength.
Biology: Acetonitrile is used in the extraction and purification of proteins and peptides.
Medicine: It serves as a solvent in the synthesis of pharmaceuticals.
Industry: Acetonitrile is used in the production of synthetic fibers, rubber products, and pesticides.
Mechanism of Action
Acetonitrile acts primarily as a solvent, facilitating various chemical reactions by dissolving reactants and providing a medium for the reaction to occur. Its relatively high dielectric constant and ability to dissolve a wide range of compounds make it an effective solvent in many applications.
Comparison with Similar Compounds
Similar Compounds
Methanol: Another common solvent with similar properties but lower boiling point.
Ethanol: Widely used solvent with higher boiling point and different polarity.
Dimethyl sulfoxide (DMSO): A polar aprotic solvent with higher boiling point and different solvent properties.
Uniqueness
Acetonitrile is unique due to its combination of low viscosity, high elution strength, and ability to dissolve a wide range of organic and inorganic compounds. This makes it particularly valuable in applications such as HPLC and protein purification, where other solvents may not perform as effectively.
Properties
IUPAC Name |
N-[bis(2-aminoethyl)amino]-N-hydroxynitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H13N5O2/c5-1-3-8(4-2-6)9(11)7-10/h11H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRRJTFDJAVRMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CCN)N(N=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN(CCN)N(N=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aR,4S,6R)-6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B7796081.png)
![2,4-dimethoxy-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7796089.png)
![2,4-dimethyl-1H-pyrido[2,3-b]indole](/img/structure/B7796094.png)



![[4-(dimethylamino)-2-[[(3R,4S,5S,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] propanoate;dodecyl hydrogen sulfate](/img/structure/B7796126.png)
![5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B7796130.png)
![2-(2-ethoxyphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7796134.png)
![diethyl 2-acetamido-2-(7H-pyrrolo[2,3-b]pyridin-3-ylmethyl)propanedioate](/img/structure/B7796142.png)
![6-[(1R,2R)-1,2-dihydroxypropyl]-2-methylsulfanyl-1H-pteridin-4-one](/img/structure/B7796152.png)

![methyl 2-oxo-2-(7H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B7796176.png)

